

The Structural Elucidation of Asperbisabolane L: A Technical Guide

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Compound of Interest

Compound Name: *Asperbisabolane L*

Cat. No.: *B15620996*

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This technical guide provides a detailed overview of the structure elucidation of **Asperbisabolane L**, a phenolic bisabolane sesquiterpenoid isolated from the deep-sea-derived fungus *Aspergillus sydowii* (MCCC 3A00324). This document outlines the experimental methodologies and presents the spectroscopic data that were pivotal in determining the chemical structure of this natural product, which has demonstrated noteworthy anti-inflammatory properties.

Overview and Origin

Asperbisabolane L is a member of the bisabolane-type sesquiterpenoids, a class of natural products known for their structural diversity and biological activities. It was first isolated from the ethyl acetate extract of the fermented cultures of the marine fungus *Aspergillus sydowii*, collected from deep-sea sediment. The elucidation of its structure was accomplished through a combination of extensive spectroscopic analyses, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Experimental Protocols

Fungal Cultivation and Extraction

The producing fungal strain, *Aspergillus sydowii* MCCC 3A00324, was cultured in a liquid medium to generate a sufficient quantity of secondary metabolites. The fermentation broth was

exhaustively extracted with ethyl acetate. The resulting crude extract was then subjected to a series of chromatographic separations to isolate the pure compounds.

Isolation and Purification

The isolation of **Asperbisabolane L** from the crude extract involved multiple chromatographic steps. The specific protocol utilized a combination of techniques, including silica gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC), to afford the pure compound.

Spectroscopic Analysis

The structural characterization of **Asperbisabolane L** relied on the following spectroscopic methods:

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectra, along with 2D NMR experiments such as COSY, HSQC, and HMBC, were recorded on a Bruker AVANCE 600 MHz spectrometer. Chemical shifts were referenced to the solvent signals of methanol- d_4 (CD_3OD).
- High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): The molecular formula was determined using an Agilent 6520 Q-TOF mass spectrometer.
- Optical Rotation: The specific rotation was measured on a PerkinElmer 241 polarimeter to determine the chiroptical properties of the molecule.

Spectroscopic Data and Structure Determination

The molecular formula of **Asperbisabolane L** was established as $\text{C}_{12}\text{H}_{14}\text{O}_3$ by HRESIMS, indicating six degrees of unsaturation. The detailed analysis of the ^1H and ^{13}C NMR data was crucial for assembling the final structure.

Table 1: ^1H NMR Spectroscopic Data for Asperbisabolane L (600 MHz, CD_3OD)

Position	δ H (ppm)	Multiplicity	J (Hz)
2	2.58	m	
3	1.83	m	
4	2.01	m	
5	2.80	m	
8	7.02	d	8.4
9	6.70	d	8.4
11	4.09	s	6.9
12	1.17	d	
13	1.16	d	

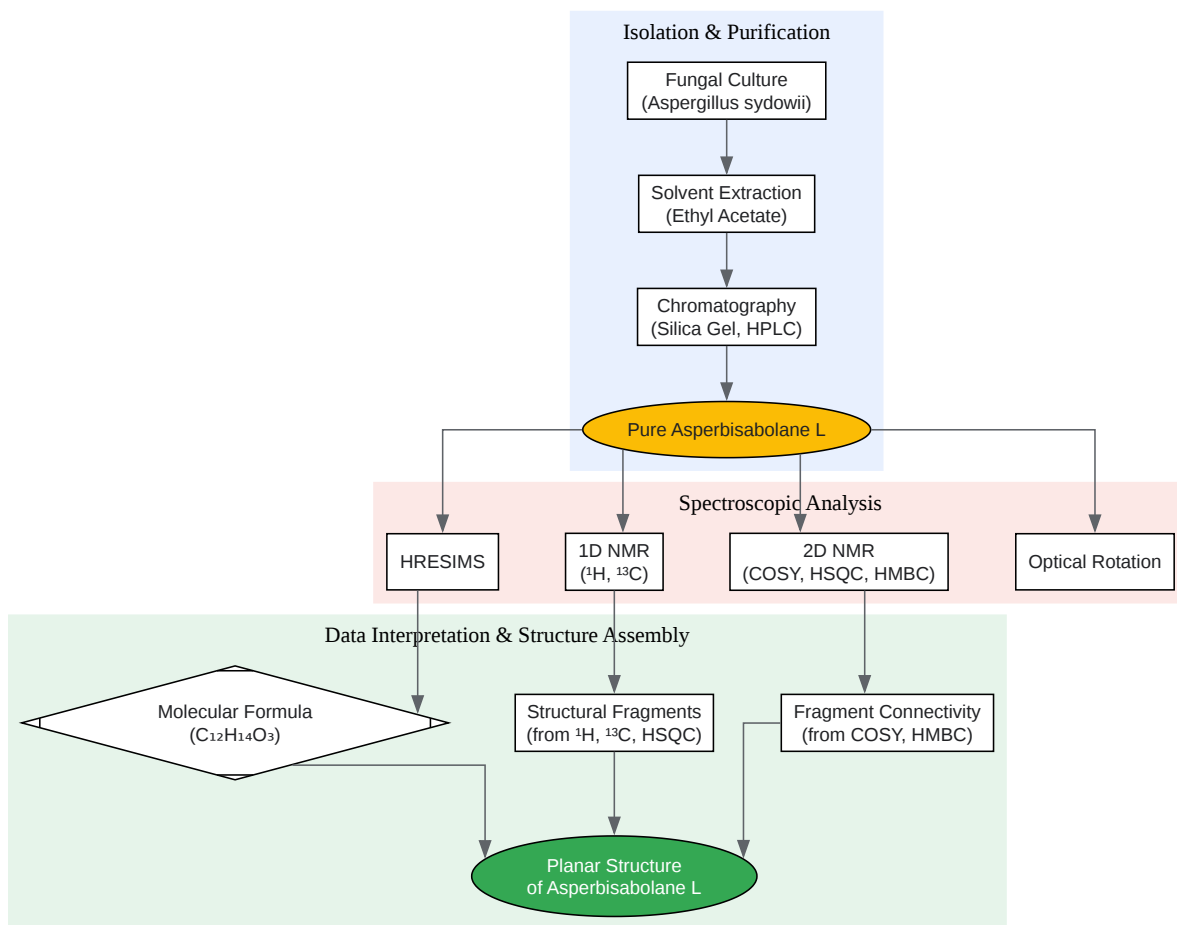
Table 2: ^{13}C NMR Spectroscopic Data for Asperbisabolane L (150 MHz, CD_3OD)

Position	δC (ppm)	Type
1	135.2	C
2	30.1	CH
3	31.8	CH ₂
4	31.1	CH ₂
5	35.5	CH
6	178.1	C
7	155.8	C
8	129.5	CH
9	116.1	CH
10	127.9	C
11	68.2	CH
12	22.9	CH ₃
13	22.8	CH ₃

The interpretation of 2D NMR spectra, particularly HMBC (Heteronuclear Multiple Bond Correlation), allowed for the connection of the different structural fragments to establish the complete planar structure of **Asperbisabolane L**.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical steps taken to determine the structure of **Asperbisabolane L**, from the initial isolation to the final structural assignment.



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Caption: Workflow for the structure elucidation of **Asperbisabolane L**.

Conclusion

The structure of **Asperbisabolane L** was successfully elucidated through a systematic process involving fungal fermentation, multi-step chromatographic isolation, and comprehensive spectroscopic analysis. The detailed NMR and mass spectrometry data provided the necessary evidence to establish its unique phenolic bisabolane sesquiterpenoid skeleton. This work provides a foundation for further investigation into the therapeutic potential of **Asperbisabolane L**, particularly in the context of its anti-inflammatory activity.

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